1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
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Overview
Description
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H12ClN3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the cyclopropanation of a pyrimidine derivative. The reaction conditions often include the use of cyclopropanating agents such as diazomethane or Simmons-Smith reagents under controlled temperatures and pressures to ensure the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous quality control measures such as HPLC and NMR spectroscopy to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles like halides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted pyrimidine derivatives .
Scientific Research Applications
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride
- 1-(2-Methylpyridin-4-yl)cyclopropan-1-amine dihydrochloride
Comparison: 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. This uniqueness makes it a valuable compound for specific research applications where the pyrimidine structure is advantageous .
Properties
IUPAC Name |
1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;;/h2,5H,3-4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZMKLVCTBCQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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